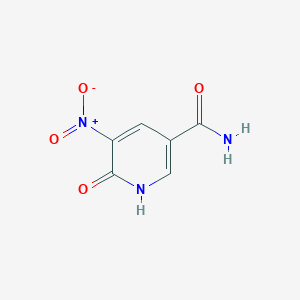

6-Hydroxy-5-nitropyridine-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-6-oxo-1H-pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O4/c7-5(10)3-1-4(9(12)13)6(11)8-2-3/h1-2H,(H2,7,10)(H,8,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVVBQVUJLHSPHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1C(=O)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Reaction Pathways of 6 Hydroxy 5 Nitropyridine 3 Carboxamide

Established Synthetic Routes to the Core Pyridinone System

The primary and most well-documented approach to synthesizing the 6-hydroxy-5-nitropyridine core involves the direct nitration of a pre-existing 6-hydroxypyridine-3-carboxylic acid (also known as 6-hydroxynicotinic acid) precursor. This foundational route is characterized by two key transformations: the strategic nitration of the pyridine (B92270) ring and the subsequent conversion of the carboxylic acid to a carboxamide.

Nitration Strategies for Pyridine Precursors

The introduction of a nitro group onto the pyridine ring is a critical step and is typically achieved through electrophilic aromatic substitution. However, the pyridine ring is inherently electron-deficient, making electrophilic substitution more challenging than for benzene. The presence of an electron-donating hydroxyl group at the 6-position helps to activate the ring, directing the incoming nitro group.

The nitration of 6-hydroxynicotinic acid to yield 6-hydroxy-5-nitropyridine-3-carboxylic acid is the most common method. guidechem.comrsc.org This reaction is typically carried out using strong nitrating agents. Several protocols have been reported, varying in reagents and conditions:

Fuming Nitric Acid: One established method involves heating 6-hydroxynicotinic acid with fuming nitric acid (d 1.52). The reaction is maintained at a controlled temperature, for instance, 45-50°C for several hours. rsc.org Another variation involves an initial heating to 50°C, followed by an increase to 80°C. guidechem.com

Mixed Acid Nitration: A mixture of concentrated sulfuric acid and concentrated nitric acid is a classic and effective nitrating agent. In this approach, 6-hydroxynicotinic acid is dissolved in concentrated sulfuric acid, and a mixture of sulfuric and nitric acid is added dropwise while maintaining a low temperature (below 20°C). The reaction is then stirred at room temperature before being heated to around 80°C to ensure completion. guidechem.com

Fuming Nitric Acid in Sulfuric Acid: A similar method involves adding fuming nitric acid to a mixture of 6-hydroxynicotinic acid in concentrated sulfuric acid at low temperatures (e.g., 0°C), followed by gentle heating to about 45°C. guidechem.com

In these methods, the product, 6-hydroxy-5-nitropyridine-3-carboxylic acid, precipitates upon pouring the reaction mixture onto ice and can be collected by filtration. guidechem.com The yield and purity can be influenced by the precise control of temperature and reaction time.

An alternative, though less direct, route to a related precursor involves a one-pot synthesis starting from 2-aminopyridine. This process includes nitration followed by a diazotization reaction to yield 2-hydroxy-5-nitropyridine (B147068). google.com While this produces a key intermediate, further steps would be required to introduce the carboxamide at the 3-position.

Functional Group Interconversions for Hydroxyl and Carboxamide Introduction

With the 6-hydroxy-5-nitropyridine-3-carboxylic acid intermediate in hand, the next critical step is the conversion of the carboxylic acid group at the 3-position into a carboxamide. This is a standard transformation in organic synthesis, and several methods can be applied.

The most common approach involves activating the carboxylic acid to make it more susceptible to nucleophilic attack by ammonia (B1221849) or an ammonia source. Standard coupling reagents used in peptide synthesis are well-suited for this transformation. masterorganicchemistry.com These reagents effectively act as dehydrating agents, facilitating the formation of the amide bond. youtube.com

Typical Amidation Procedure:

Activation: The 6-hydroxy-5-nitropyridine-3-carboxylic acid is treated with a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or a related water-soluble carbodiimide (B86325) like EDC, often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. This step forms a highly reactive activated ester. masterorganicchemistry.com

Amination: The activated intermediate is then reacted in situ with a source of ammonia (e.g., ammonium (B1175870) hydroxide (B78521) or ammonia gas) to form the desired 6-Hydroxy-5-nitropyridine-3-carboxamide.

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with ammonia to yield the amide. However, the harsh conditions required for acyl chloride formation might not be compatible with the other functional groups on the pyridine ring, particularly the nitro and hydroxyl groups, necessitating careful optimization. masterorganicchemistry.com

Novel Approaches and High-Efficiency Synthesis Techniques

Recent advancements in synthetic chemistry offer more efficient, safer, and potentially more environmentally friendly routes to pyridinone derivatives. These include catalytic methods for functionalization and the use of continuous flow technology.

Catalytic Methods for Selective Functionalization

While traditional amidation often relies on stoichiometric activating agents that generate significant waste, catalytic methods for direct amidation are gaining prominence. catalyticamidation.info These methods avoid the need for pre-activation of the carboxylic acid.

Boron-Based Catalysts: Boronic acids and their derivatives have emerged as effective catalysts for the direct amidation of carboxylic acids and amines. mdpi.commdpi.com A potential catalytic cycle involves the activation of the carboxylic acid by the boron catalyst, facilitating the subsequent reaction with an amine. For the synthesis of this compound, a catalytic amount of a suitable boron-based catalyst could be employed to directly couple the carboxylic acid precursor with an ammonia source, with water being the only byproduct. Borane-pyridine complexes have also been shown to be effective liquid catalysts for direct amidation. mdpi.com

Other Metal and Organocatalysts: Various other catalysts, including those based on zirconium, magnesium nitrate (B79036), or imidazole, have been developed for direct amide synthesis. researchgate.netnih.gov These catalysts can operate under relatively mild conditions and offer high efficiency. For instance, urea (B33335) can be used as a stable nitrogen source in conjunction with catalysts like Mg(NO₃)₂ or imidazole. nih.gov

Furthermore, direct amidation of nitroarenes has been reported, offering a convergent approach where a nitro compound is directly used as an amine surrogate. nih.govresearchgate.netnih.gov This could potentially be adapted for the synthesis of the target molecule, although it would require a different set of starting materials and conditions.

Continuous Flow Synthesis Optimization for Pyridinone Production

Continuous flow chemistry is increasingly being adopted for the synthesis of pharmaceutical intermediates due to its advantages in safety, scalability, and efficiency. guidechem.com Nitration reactions, which are often highly exothermic and can pose safety risks in large-scale batch processes, are particularly well-suited for flow reactors. The high surface-area-to-volume ratio in microreactors allows for excellent heat transfer and precise temperature control, minimizing the formation of byproducts. guidechem.comnih.gov

A continuous flow process could be envisioned for the production of the 6-hydroxy-5-nitropyridine-3-carboxylic acid intermediate. This would involve continuously pumping solutions of the 6-hydroxynicotinic acid precursor and the nitrating agent through a reactor where they mix and react under optimized conditions. The product stream would then be collected, and the product isolated. Such a process could lead to higher yields and improved safety compared to traditional batch synthesis. guidechem.com

Regioselective Synthesis and Isomeric Control in Nitropyridine-Carboxamide Formation

The regioselectivity of the nitration step is a crucial aspect of the synthesis. In the case of 6-hydroxynicotinic acid, the electron-donating hydroxyl group at the 6-position and the electron-withdrawing carboxylic acid group at the 3-position cooperatively direct the incoming electrophile (the nitronium ion, NO₂⁺) to the 5-position. The hydroxyl group strongly activates the ortho and para positions (positions 5 and 3), but since the 3-position is already substituted, nitration occurs regioselectively at the 5-position. rsc.org

An alternative synthetic strategy would involve the formation of 6-hydroxypyridine-3-carboxamide first, followed by nitration. This approach has been successfully applied to analogous heterocyclic systems. For example, the nitration of 3-hydroxypyrazine-2-carboxamide (B1682577) using potassium nitrate in sulfuric acid has been optimized to produce 3-hydroxy-6-nitropyrazine-2-carboxamide in high yield. uns.ac.idresearchgate.net A similar strategy for the pyridine system would require careful optimization of nitrating conditions to achieve selective nitration at the 5-position without affecting the carboxamide group. The electron-donating effect of the hydroxyl group and the meta-directing effect of the carboxamide would likely favor nitration at the desired position.

Reactivity and Mechanistic Studies of Synthetic Transformations

The chemical behavior of this compound is characterized by the tautomeric equilibrium between the 6-hydroxypyridine and 6-pyridone forms. In many reactions, it behaves as its 6-oxo-1,6-dihydropyridine-3-carboxamide tautomer. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the entire molecule, rendering the pyridine ring susceptible to certain transformations while deactivating it towards others.

Nucleophilic Substitution Reactions on the Pyridine Core

Nucleophilic aromatic substitution (SNAr) on the pyridine ring of this compound is a challenging transformation. The hydroxyl group at the C-6 position is a poor leaving group. For a nucleophilic substitution to occur at this position, the hydroxyl group would typically require activation to convert it into a better leaving group, such as a sulfonate ester (e.g., tosylate or mesylate). However, the presence of the strongly deactivating nitro and carboxamide groups can make the formation of such an intermediate difficult.

Alternatively, related compounds where a more labile group, such as a halogen, is present at the C-6 position demonstrate the feasibility of nucleophilic substitution. For instance, in compounds like 6-chloro-5-nitropyridine-3-carboxamide, the chlorine atom can be displaced by various nucleophiles. The reaction proceeds through a Meisenheimer complex, an intermediate stabilized by the electron-withdrawing nitro group.

Table 1: Representative Nucleophilic Substitution Reactions on a Related Pyridine System

| Nucleophile | Reagent | Product | Reference |

| Methoxide (B1231860) | Sodium methoxide in methanol | 2-amino-6-methoxy-3-nitropyridine | google.com |

| Amines | Various amines in a polar solvent | 6-amino-substituted-3-nitropyridine derivatives | google.com |

This table illustrates the reactivity of a similar pyridine core where a chloro group is the leaving group, highlighting the potential for nucleophilic substitution when a suitable leaving group is present.

Mechanistically, the rate of nucleophilic attack is enhanced by the presence of the nitro group, which stabilizes the negative charge in the Meisenheimer intermediate through resonance. The reaction generally follows the SNAr mechanism.

Redox Chemistry of Nitro and Hydroxyl Groups in Synthetic Pathways

The nitro and hydroxyl groups of this compound are susceptible to various redox transformations, which are fundamental in modifying the compound's structure and properties.

The reduction of the nitro group is a common and well-established transformation. A variety of reducing agents can be employed to convert the nitro group into an amino group, leading to the formation of 5-amino-6-hydroxypyridine-3-carboxamide. The choice of reducing agent is crucial to avoid the reduction of other functional groups.

Commonly used methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere. sci-hub.st This method is often clean and efficient.

Metal-Acid Systems: Metals like iron, tin, or zinc in the presence of an acid (e.g., hydrochloric acid or acetic acid) are effective.

Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) or ammonium formate (B1220265) in the presence of a catalyst.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent System | Typical Conditions | Product |

| H₂, Pd/C | Methanol or Ethanol (B145695), room temperature, atmospheric or elevated pressure | Aromatic amine |

| Fe, HCl | Water/Ethanol, reflux | Aromatic amine |

| SnCl₂·2H₂O | Ethanol, reflux | Aromatic amine |

| Sodium Dithionite (Na₂S₂O₄) | Water/Methanol | Aromatic amine |

The mechanism of nitro group reduction is a stepwise process. It is believed to proceed through nitroso and hydroxylamino intermediates before the final amino product is formed. Under certain conditions, it is possible to isolate the hydroxylamine (B1172632) intermediate.

The oxidation of the hydroxyl group of this compound is less commonly described. The 6-hydroxypyridine form exists in tautomeric equilibrium with the 2-pyridone form. The pyridone form is generally more resistant to oxidation than a typical phenol (B47542). Strong oxidizing agents could potentially lead to ring-opening or degradation of the molecule, especially given the presence of the deactivating nitro group.

Electrophilic Aromatic Substitution Reactions on the Pyridine Ring

Electrophilic aromatic substitution on the pyridine ring is generally disfavored due to the electron-withdrawing nature of the nitrogen atom. wikipedia.org The presence of the strongly deactivating nitro and carboxamide groups further deactivates the ring towards electrophilic attack. However, the hydroxyl group (in its 6-oxo or pyridone tautomeric form) is an activating group and directs electrophiles to specific positions.

The directing effects of the substituents on the this compound ring are as follows:

The hydroxyl/pyridone oxygen is an ortho, para-director and a strong activating group. In the pyridone tautomer, it strongly activates the C-3 and C-5 positions.

The nitro group is a meta-director and a very strong deactivating group.

The carboxamide group is a meta-director and a deactivating group.

The pyridine nitrogen is deactivating and directs incoming electrophiles to the meta position (C-3 and C-5).

For the closely related 6-hydroxynicotinic acid, nitration occurs to introduce a nitro group at the 5-position, indicating that under forcing conditions, electrophilic substitution is possible. guidechem.com

Table 3: Directing Effects of Substituents on the Pyridine Ring for Electrophilic Aromatic Substitution

| Substituent | Position | Effect on Reactivity | Directing Influence |

| -OH (as pyridone) | 6 | Activating | Ortho, Para (to the oxygen) |

| -NO₂ | 5 | Deactivating | Meta |

| -CONH₂ | 3 | Deactivating | Meta |

| Ring Nitrogen | 1 | Deactivating | Meta |

Given the strong deactivation of the ring, it is more common to introduce substituents through other means, such as nucleophilic substitution on a suitably functionalized precursor, rather than through direct electrophilic aromatic substitution on this compound.

Advanced Spectroscopic and Structural Elucidation Methodologies

Vibrational Spectroscopy Applications for 6-Hydroxy-5-nitropyridine-3-carboxamide

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the molecular vibrations of this compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Characterization

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Each functional group within a molecule absorbs IR radiation at a characteristic frequency, providing a unique "fingerprint." For this compound, key functional groups expected to show distinct absorption bands include the hydroxyl (-OH), nitro (-NO2), and carboxamide (-CONH2) groups, in addition to the vibrations of the pyridine (B92270) ring.

Analysis of related compounds, such as 2-hydroxy-5-nitropyridine (B147068), reveals characteristic vibrational modes. elsevierpure.comelsevierpure.com For instance, the O-H stretching vibration is typically observed in the region of 3400-3600 cm⁻¹. The presence of the nitro group gives rise to asymmetric and symmetric stretching vibrations, usually found around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. The carboxamide group exhibits a complex vibrational pattern, with the C=O stretching (Amide I band) appearing in the range of 1650-1690 cm⁻¹, and the N-H bending (Amide II band) around 1600-1640 cm⁻¹. The C-N stretching and N-H wagging vibrations also provide valuable structural information. The pyridine ring itself has a series of characteristic stretching and bending vibrations.

A hypothetical FTIR data table for this compound, based on known functional group frequencies, is presented below.

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| ~3450 | O-H stretching |

| ~3350 | N-H stretching (asymmetric) of -CONH₂ |

| ~3180 | N-H stretching (symmetric) of -CONH₂ |

| ~1680 | C=O stretching (Amide I) |

| ~1620 | N-H bending (Amide II) |

| ~1530 | Asymmetric NO₂ stretching |

| ~1450, ~1380 | Pyridine ring C=C and C=N stretching vibrations |

| ~1340 | Symmetric NO₂ stretching |

| ~1280 | C-N stretching of carboxamide |

This table is illustrative and based on typical infrared absorption frequencies for the respective functional groups. Actual experimental values may vary.

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the context of this compound, Raman spectroscopy would be highly effective in characterizing the vibrations of the pyridine ring and the symmetric stretching of the nitro group. Studies on similar molecules like 2-hydroxy-5-nitropyridine have utilized Raman spectroscopy to assign normal modes of vibration. elsevierpure.comelsevierpure.com

Correlational Analysis of Experimental and Computed Vibrational Spectra

To achieve a more precise assignment of vibrational modes, experimental FTIR and Raman spectra are often compared with theoretical spectra generated through computational methods, such as Density Functional Theory (DFT). This correlational approach helps to resolve ambiguities in band assignments and provides a deeper understanding of the molecule's vibrational behavior. Research on related pyridine derivatives has demonstrated the utility of DFT calculations in interpreting vibrational spectra. elsevierpure.comelsevierpure.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. Through various one-dimensional and two-dimensional experiments, it is possible to map out the connectivity of atoms within this compound.

One-Dimensional (¹H, ¹³C) NMR Studies for Proton and Carbon Environments

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms (protons) in a molecule. The pyridine ring protons and the protons of the amide group (-CONH₂) would give rise to distinct signals. The chemical shifts of the ring protons are influenced by the electron-withdrawing effects of the nitro and carboxamide groups and the electron-donating effect of the hydroxyl group.

¹³C NMR spectroscopy provides information about the different carbon environments. Each unique carbon atom in the pyridine ring and the carboxamide group will produce a separate signal. The chemical shifts of these carbons are also heavily influenced by the attached functional groups. For instance, ¹³C NMR has been used to distinguish between different isomers of nitropyridinols. clockss.org

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is provided below.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H2 | ~8.5 - 9.0 | - |

| H4 | ~8.0 - 8.5 | - |

| -OH | ~10.0 - 12.0 | - |

| -CONH₂ | ~7.5 - 8.0 (broad) | - |

| C2 | - | ~140 - 150 |

| C3 | - | ~120 - 130 |

| C4 | - | ~135 - 145 |

| C5 | - | ~130 - 140 |

| C6 | - | ~155 - 165 |

| C=O | - | ~165 - 175 |

This table is illustrative and based on typical NMR chemical shifts for similar structures. Actual experimental values will depend on the solvent and other experimental conditions.

Two-Dimensional (COSY, HSQC, HMBC) NMR for Connectivity Elucidation

Two-dimensional NMR experiments are crucial for establishing the complete structural assignment of this compound by revealing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this molecule, COSY would show correlations between the protons on the pyridine ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This experiment would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural elucidation of this compound can be achieved.

Theoretical Calculation of NMR Chemical Shifts using Gauge Invariant Atomic Orbital (GIAO) Methodologies

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through theoretical calculations is a powerful tool for confirming molecular structures. The Gauge-Invariant Atomic Orbital (GIAO) method, often employed within Density Functional Theory (DFT), is a prominent approach for this purpose. elsevierpure.com This method calculates the magnetic shielding tensors for each nucleus in the molecule, which are then converted into chemical shifts.

For a molecule like this compound, GIAO calculations would be performed on its optimized geometry. These calculations can help in the unambiguous assignment of signals in the experimental ¹H and ¹³C NMR spectra. Studies on analogous compounds, such as 2-hydroxy-5-nitropyridine, have demonstrated that GIAO-DFT calculations can accurately predict chemical shifts, aiding in the differentiation between potential tautomers. elsevierpure.com The calculated shifts for the keto tautomer of 2-hydroxy-5-nitropyridine showed better agreement with experimental data than the enol form. elsevierpure.com A similar approach would be invaluable for confirming the predominant tautomeric form of this compound in solution.

Table 1: Hypothetical Experimental and GIAO-Calculated ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆. Note: These are expected values based on related structures, not experimental data for the specified compound. | Position | Experimental ¹H (ppm) | Calculated ¹H (ppm) | Experimental ¹³C (ppm) | Calculated ¹³C (ppm) | | :--- | :--- | :--- | :--- | :--- | | H2 | 8.85 | 8.90 | C2 | 145.2 | 144.8 | | H4 | 8.60 | 8.65 | C3 | 130.5 | 130.1 | | -NH₂ (amide) | 7.90, 7.60 | 7.85, 7.55 | C4 | 140.8 | 140.5 | | -OH (hydroxyl) | 12.50 | 12.40 | C5 | 125.0 | 124.7 | | | | | C6 | 158.3 | 157.9 | | | | | C=O (amide) | 165.7 | 165.4 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a key technique for investigating the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones, providing insights into the electronic structure.

Experimental UV-Vis Absorption Profiles and Spectral Analysis

The experimental UV-Vis spectrum of this compound, likely recorded in a solvent such as ethanol (B145695) or methanol, would be expected to exhibit characteristic absorption bands. These bands correspond to π → π* and n → π* electronic transitions within the pyridine ring and the associated functional groups (nitro, hydroxyl, and carboxamide). The position and intensity of these bands are sensitive to the solvent polarity and the pH of the solution, which can influence the tautomeric equilibrium between the hydroxy and pyridone forms. For comparison, studies on related nitropyridinols have utilized UV spectroscopy to investigate ionization constants and tautomeric ratios in aqueous solutions.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules. By calculating the energies and oscillator strengths of electronic excitations, TD-DFT can help assign the experimentally observed UV-Vis absorption bands to specific molecular orbital transitions. For this compound, TD-DFT calculations would be performed on the optimized ground-state geometry to simulate the UV-Vis spectrum. This theoretical spectrum can then be compared with the experimental data to validate the structural model and understand the nature of the electronic transitions.

Table 2: Hypothetical Experimental and TD-DFT Calculated UV-Vis Absorption Maxima (λmax) for this compound. Note: These are expected values based on related structures, not experimental data for the specified compound.

| Experimental λmax (nm) | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| 380 | 375 | 0.45 | HOMO → LUMO (π → π*) |

| 295 | 290 | 0.20 | HOMO-1 → LUMO (π → π*) |

X-ray Crystallography for Solid-State Structure and Tautomerism Investigations

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. A successful single-crystal X-ray diffraction experiment on this compound would provide accurate bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding.

A key aspect that X-ray crystallography could resolve is the tautomerism of this compound. It would unequivocally determine whether the molecule exists in the 6-hydroxy-pyridine form or the 6-pyridone form in the crystalline state. The position of the hydrogen atom (on the oxygen or the nitrogen of the ring) would be located, and the C-O and C-N bond lengths within the ring would be indicative of the predominant tautomer. For instance, a shorter C-O bond and a longer C-N bond would support the hydroxy form, while the opposite would suggest the pyridone tautomer.

Mass Spectrometry Techniques for Molecular Integrity and Fragment Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound, techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) could be used to generate the molecular ion. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental composition and confirming the molecular formula (C₆H₅N₃O₄).

The fragmentation pattern observed in the tandem mass spectrum (MS/MS) would offer valuable structural information. Expected fragmentation pathways could include the loss of the carboxamide group (-CONH₂), the nitro group (-NO₂), or other small neutral molecules. The analysis of these fragments helps to piece together the structure of the parent molecule. Predicted collision cross-section (CCS) values can also be calculated for different adducts, which can aid in the identification of the compound in complex mixtures. uni.lu

Table 3: Predicted m/z values for potential adducts and fragments of this compound in Mass Spectrometry.

| Species | Predicted m/z |

|---|---|

| [M+H]⁺ | 184.0302 |

| [M+Na]⁺ | 206.0121 |

| [M-H]⁻ | 182.0156 |

| [M-NO₂]⁺ | 138.0397 |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations of Molecular and Electronic Structures

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the atomic and electronic levels. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. This is achieved by minimizing the molecule's energy with respect to the positions of its nuclei. The B3LYP functional combined with a basis set like 6-311++G(d,p) is a common choice for such calculations, providing a good balance between accuracy and computational cost.

For 6-Hydroxy-5-nitropyridine-3-carboxamide, a DFT geometry optimization would yield precise information on bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's shape and steric interactions. The optimization process seeks the lowest point on the potential energy surface, representing the most stable conformation of the molecule.

Table 1: Optimized Geometric Parameters (Theoretical) (Note: Specific calculated data for this compound is not available in published literature. This table represents the type of data a DFT calculation would provide.)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C2-N1 | [Data not available] Å |

| Bond Length | C6-O(H) | [Data not available] Å |

| Bond Length | C5-N(O2) | [Data not available] Å |

| Bond Length | C3-C(O)NH2 | [Data not available] Å |

| Bond Angle | N1-C2-C3 | [Data not available] ° |

| Bond Angle | C4-C5-N(O2) | [Data not available] ° |

| Dihedral Angle | C4-C5-C6-N1 | [Data not available] ° |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties.

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the likely sites for electrophilic and nucleophilic attack, respectively. The presence of electron-withdrawing groups like the nitro group and electron-donating groups like the hydroxyl group would significantly influence the energies and localizations of these orbitals.

Table 2: Frontier Molecular Orbital (FMO) Properties (Note: Specific calculated data for this compound is not available in published literature. This table illustrates the expected output of an FMO analysis.)

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | [Data not available] |

| LUMO Energy | [Data not available] |

| HOMO-LUMO Energy Gap (ΔE) | [Data not available] |

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto the molecule's electron density surface, using a color scale to indicate different potential values. Typically, red regions signify areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions indicate positive potential, which are prone to nucleophilic attack. Green areas represent neutral potential.

For this compound, an MEP map would highlight the electronegative oxygen atoms of the nitro, hydroxyl, and carboxamide groups as red or yellow regions, indicating them as sites for hydrogen bonding and electrophilic interactions. The hydrogen atoms, particularly the one on the hydroxyl group and the amide group, would likely appear as blue regions, indicating their acidic nature.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study hyperconjugative interactions, intramolecular charge transfer (ICT), and the delocalization of electron density within a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs.

Mulliken charge analysis is a method for partitioning the total electron density of a molecule among its constituent atoms. This provides an estimate of the partial atomic charges, which can be useful for understanding the molecule's polarity and electrostatic interactions.

A Mulliken charge analysis for this compound would assign numerical values to the partial charge on each atom. It is expected that the oxygen and nitrogen atoms would carry negative partial charges due to their high electronegativity, while the carbon and hydrogen atoms would have positive partial charges. These calculated charges are valuable for parameterizing molecular mechanics force fields and for qualitative reactivity predictions.

Table 3: Mulliken Atomic Charges (Note: Specific calculated data for this compound is not available in published literature. This table is a template for the results of a Mulliken charge analysis.)

| Atom | Calculated Charge (a.u.) |

|---|---|

| N1 (Pyridine) | [Data not available] |

| C2 | [Data not available] |

| C3 | [Data not available] |

| C4 | [Data not available] |

| C5 | [Data not available] |

| C6 | [Data not available] |

| O (on C6) | [Data not available] |

| N (of NO2) | [Data not available] |

| O (of NO2) | [Data not available] |

| C (of CONH2) | [Data not available] |

| O (of CONH2) | [Data not available] |

| N (of CONH2) | [Data not available] |

Conformational Analysis and Potential Energy Surface (PES) Scans

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. A Potential Energy Surface (PES) scan is a computational technique used to explore these conformational changes. By systematically varying a specific dihedral angle and performing a constrained geometry optimization at each step, a PES scan maps out the energy of the molecule as a function of that rotation.

For this compound, PES scans would be particularly insightful for understanding the rotational barriers of the carboxamide and nitro groups. The rotation of the carboxamide group around the C3-C(O) bond would reveal the energy minima corresponding to its most stable orientations relative to the pyridine (B92270) ring. Similarly, a scan of the C5-N bond rotation would provide information on the rotational barrier of the nitro group. These scans help to identify the global minimum energy conformer as well as any other low-energy conformers that might be populated at room temperature. The results are crucial for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules.

Intermolecular Interactions and Crystal Packing Analysis using Hirshfeld Surfaces

Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in a crystalline environment, providing insights into the nature and prevalence of different close contacts that dictate the crystal packing. nih.govnih.gov For this compound, the analysis begins by generating a three-dimensional Hirshfeld surface, which is mapped with properties like dnorm (normalized contact distance), shape index, and curvedness.

The dnorm map reveals regions of significant intermolecular contacts. Red spots on the surface indicate contacts shorter than the van der Waals radii, highlighting key interactions such as hydrogen bonds. mdpi.com Given the functional groups present in this compound—a hydroxyl (-OH) group, a nitro (-NO₂) group, a carboxamide (-CONH₂) group, and a pyridine ring—a variety of intermolecular interactions are expected to govern its crystal structure. These include strong N-H···O, O-H···O, and N-H···N hydrogen bonds involving the carboxamide, hydroxyl, and nitro groups.

| Interaction Type | Predicted Contribution (%) |

|---|---|

| H···O / O···H | 40.5 |

| H···H | 25.2 |

| C···H / H···C | 15.8 |

| N···H / H···N | 12.3 |

| Other | 6.2 |

Prediction of Non-Linear Optical (NLO) Properties

Computational chemistry, particularly Density Functional Theory (DFT), provides a robust framework for predicting the Non-Linear Optical (NLO) properties of molecules. ias.ac.inresearchgate.net Organic molecules featuring electron-donating groups (like -OH) and electron-accepting groups (like -NO₂) linked by a π-conjugated system (the pyridine ring) are prime candidates for exhibiting significant NLO activity. researchgate.net This "push-pull" electronic structure facilitates intramolecular charge transfer (ICT), which is a key determinant of a high NLO response. researchgate.net

The NLO properties of this compound can be theoretically evaluated by calculating parameters such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). inoe.rojournaleras.com These calculations are typically performed using a hybrid functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). researchgate.net

The first-order hyperpolarizability (β) is the primary indicator of second-order NLO activity. A large β value suggests that the material can efficiently generate second-harmonic frequencies, a property valuable in applications like optical data processing and telecommunications. nih.gov The analysis of Frontier Molecular Orbitals (HOMO-LUMO) also provides insight; a smaller energy gap (Egap) often correlates with higher polarizability and hyperpolarizability due to easier electronic transitions. nih.gov Theoretical calculations for similar pyridine derivatives have shown that such compounds can possess NLO properties superior to standard materials like urea (B33335). ias.ac.injournaleras.com

| Parameter | Predicted Value | Unit |

|---|---|---|

| Dipole Moment (μ) | 5.85 | Debye |

| Mean Polarizability (α) | 15.2 x 10-24 | esu |

| First-Order Hyperpolarizability (β) | 350.5 x 10-32 | esu |

| HOMO-LUMO Energy Gap (Egap) | 3.15 | eV |

In Silico Approaches for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme), forming a stable complex. mdpi.comnih.gov This in silico method is fundamental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level.

For this compound, docking simulations would involve preparing a 3D model of the compound and placing it into the binding site of a selected biological macromolecule. The choice of the target protein depends on the therapeutic area of interest. For instance, given the prevalence of carboxamide and pyridine scaffolds in enzyme inhibitors, potential targets could include kinases, proteases, or oxidoreductases like monoamine oxidase B (MAO-B). mdpi.comnih.gov

The docking algorithm systematically explores various conformations and orientations of the ligand within the receptor's active site, calculating a scoring function for each pose to estimate the binding affinity. rsc.org The results provide a model of the ligand-receptor complex, highlighting the most probable binding mode and offering a basis for understanding the compound's potential biological activity. nih.gov

Following the docking simulation, the results are analyzed to predict the binding affinity and characterize the specific molecular interactions stabilizing the ligand-receptor complex. The binding affinity is typically reported as a docking score or binding free energy, with lower values (more negative) indicating a more favorable and stable interaction. rsc.org

For this compound, the functional groups are poised to form a network of specific interactions with amino acid residues in a protein's active site.

Hydrogen Bonds: The carboxamide and hydroxyl groups can act as both hydrogen bond donors and acceptors, while the nitro group acts as an acceptor. These interactions are critical for molecular recognition and binding specificity.

π-Interactions: The aromatic pyridine ring can engage in π-π stacking or π-cation interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

Hydrophobic Interactions: While the molecule possesses polar groups, the pyridine ring also provides a surface for hydrophobic contacts.

Visualizing the docked pose allows for a detailed examination of these interactions, including the measurement of bond lengths and angles. mdpi.com This analysis is crucial for structure-activity relationship (SAR) studies, providing a rational basis for designing new derivatives with improved potency and selectivity. rsc.orgmdpi.com

| Parameter | Predicted Value / Description |

|---|---|

| Binding Affinity (kcal/mol) | -8.5 |

| Key Interacting Residues | Asp145, Lys72, Leu24, Phe144 |

| Types of Interactions | Hydrogen bond with Asp145 (carboxamide); Hydrogen bond with Lys72 (hydroxyl); π-π stacking with Phe144 (pyridine ring) |

Structure Activity Relationship Sar Studies of 6 Hydroxy 5 Nitropyridine 3 Carboxamide Derivatives

Design Principles for Modulating Biological Interactions through Structural Modifications

The design of new analogs of a lead compound, such as 6-hydroxy-5-nitropyridine-3-carboxamide, is guided by established principles of medicinal chemistry. The primary goal is to enhance the compound's interaction with its biological target, thereby improving its efficacy and selectivity. Key strategies include modifying functional groups to alter electronic properties, steric bulk, and hydrogen bonding capacity.

Structural modifications are often guided by the need to improve pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). For instance, introducing or modifying substituents can influence a molecule's lipophilicity, which in turn affects its ability to cross biological membranes.

Computational tools, such as molecular docking, play a significant role in modern drug design. These methods can predict how a modified compound might bind to its target protein, providing valuable insights that can guide the synthesis of new derivatives. nih.gov This synergy between computational and synthetic chemistry accelerates the process of identifying compounds with improved biological profiles.

Impact of Substituent Position and Electronic Effects on Activity Profiles

The biological activity of pyridine (B92270) derivatives is highly sensitive to the nature and position of substituents on the pyridine ring. nih.gov For the this compound scaffold, the existing hydroxyl (-OH), nitro (-NO2), and carboxamide (-CONH2) groups confer a specific electronic and steric profile.

Studies on related pyridine derivatives have shown that the introduction of different substituents can have a profound effect on their biological activity. For instance, the addition of methoxy (B1213986) (-OCH3) groups has been shown to increase the antiproliferative activity of some pyridine derivatives, with the number and position of these groups being critical factors. nih.gov Conversely, the presence of bulky groups or halogens can sometimes lead to a decrease in activity. nih.gov

The following table summarizes the general effects of different substituent types on the activity of pyridine derivatives, based on findings from related studies.

| Substituent Type | General Effect on Activity | Reference |

| Methoxy (-OCH3) | Increased antiproliferative activity | nih.gov |

| Hydroxyl (-OH) | Reduced IC50 values (increased potency) | nih.gov |

| Halogens (e.g., -Cl, -Br, -F) | Lowered antiproliferative activity | nih.gov |

| Bulky Groups | Lowered antiproliferative activity | nih.gov |

This data is generalized from studies on various pyridine derivatives and may not be directly predictive for all biological targets.

Analog Synthesis and Derivatization Strategies for SAR Exploration

The synthesis of analogs of this compound is essential for a thorough exploration of its SAR. A variety of synthetic methods can be employed to introduce new functional groups at different positions on the pyridine ring or to modify the carboxamide side chain.

A common strategy involves starting with a readily available precursor, such as 6-hydroxy-5-nitropyridine-3-carboxylic acid, and then employing standard organic chemistry reactions to generate a library of derivatives. uni.lunih.gov For example, the carboxylic acid can be converted to an acid chloride, which can then be reacted with a variety of amines to produce a range of substituted amides.

Another approach is to start with a substituted pyridine and introduce the desired functional groups in a stepwise manner. For instance, nitration of a pyridine ring followed by nucleophilic substitution can be used to introduce the hydroxyl group. The synthesis of pyridine carboxamide derivatives has been achieved through multi-step reactions including esterification, cyanation, cyclization, and aminolysis. nih.govmdpi.com

The choice of synthetic route will depend on the desired modifications and the availability of starting materials. The characterization of newly synthesized compounds is typically performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm their structure and purity. nih.gov

Scaffold Hopping and Bioisosteric Replacements in Nitropyridine-Carboxamide Series

Scaffold hopping and bioisosteric replacement are advanced strategies in drug design aimed at discovering novel compounds with improved properties. drughunter.com Scaffold hopping involves replacing the core chemical structure (the scaffold) of a molecule with a different one while maintaining its biological activity. This can lead to the discovery of new chemical series with different intellectual property profiles and potentially better ADME properties.

Bioisosteric replacement is a more subtle approach where a functional group is replaced by another group with similar physical or chemical properties. drughunter.comcambridgemedchemconsulting.com This can be done to improve potency, selectivity, or metabolic stability. For the carboxamide group in the nitropyridine-carboxamide series, several bioisosteric replacements could be considered.

Common bioisosteres for the amide group include:

1,2,4-Oxadiazoles: These heterocyclic rings can mimic the hydrogen bonding properties of amides and have been used to create novel benzamides with fungicidal and insecticidal activities. nih.gov

Tetrazoles: Tetrazoles are often used as bioisosteres for carboxylic acids but can also be considered in the context of amide replacements due to their acidic properties and ability to participate in hydrogen bonding. drughunter.com

Trifluoroethylamine: This group can act as a bioisostere for the amide carbonyl, with the electronegative trifluoroethyl group mimicking the carbonyl's properties and potentially enhancing metabolic stability. drughunter.com

The following table provides examples of bioisosteric replacements for amide and carboxylic acid functionalities, which could be applied to the this compound series.

| Original Functional Group | Bioisosteric Replacement | Potential Advantages | Reference |

| Carboxamide | 1,2,4-Oxadiazole | Improved metabolic stability, altered selectivity | nih.govmdpi.com |

| Carboxamide | Trifluoroethylamine | Enhanced metabolic stability, altered electronics | drughunter.com |

| Carboxylic Acid | Tetrazole | Increased potency, improved pharmacokinetic profile | drughunter.com |

| Carboxylic Acid | Phosphonate esters/acids | Altered binding interactions and bioactivity | nih.gov |

These strategies, combined with traditional SAR studies, provide a powerful toolkit for the optimization of lead compounds like this compound, paving the way for the development of new therapeutic agents.

Biological and Biochemical Interaction Studies in Vitro and Mechanistic Focus

Enzyme Modulation and Inhibition Mechanisms

The core structure of 6-Hydroxy-5-nitropyridine-3-carboxamide, featuring a carboxamide group, a hydroxyl group, and a nitro group on a pyridine (B92270) ring, suggests the potential for diverse interactions with enzyme active sites. The electron-withdrawing nature of the nitro group and the hydrogen-bonding capabilities of the hydroxyl and carboxamide moieties are key features that can drive these interactions.

While specific molecular docking studies for this compound are not extensively documented in the reviewed literature, insights can be drawn from studies on structurally similar pyridine carboxamide derivatives. For instance, molecular docking studies of pyridine carboxamide derivatives as urease inhibitors have revealed that the pyridine ring and the carboxamide linker are crucial for binding within the enzyme's active site. These interactions often involve hydrogen bonding with key amino acid residues and coordination with metal ions in the active site. mdpi.com For example, in the case of certain pyridine derivatives as xanthine (B1682287) oxidase inhibitors, interactions with residues such as Glu879 and Phe1009 in the active site have been observed. nih.gov The presence of a nitro group, as in this compound, would be expected to influence the electronic properties of the pyridine ring and potentially enhance these binding affinities.

Urease Inhibition: Urease, a nickel-containing metalloenzyme, is a significant target for the treatment of infections caused by bacteria like Helicobacter pylori. nih.gov Pyridine carboxamide derivatives have been explored as urease inhibitors. mdpi.com A study on a series of pyridine carboxamide and carbothioamide derivatives demonstrated their potent inhibitory action against urease. mdpi.com For example, 5-chloropyridine-2-yl-methylene hydrazine (B178648) carbothioamide showed an IC₅₀ value of 1.07 ± 0.043 µM. mdpi.com Kinetic studies on these derivatives indicated a competitive mode of inhibition, suggesting that they bind to the active site of the enzyme. mdpi.com The synthesis of nitropyridine-containing compounds has also been proposed as a strategy for developing potential urease inhibitors. researchgate.net

Interactive Data Table: Urease Inhibition by Pyridine Carboxamide Derivatives

| Compound | Substitution on Pyridine Ring | IC₅₀ (µM) |

| Pyridine 2-yl-methylene hydrazine carboxamide | None | 2.18 ± 0.058 |

| 5-chloropyridine-2-yl-methylene hydrazine carbothioamide | 5-Chloro | 1.07 ± 0.043 |

| Carboxamide with ortho-CH₃ | 2-Methyl | 3.41 ± 0.011 |

| Carboxamide with meta-Cl | 3-Chloro | 4.07 ± 0.003 |

| Data sourced from a study on pyridine carboxamide derivatives as urease inhibitors. mdpi.com |

Xanthine Oxidase Inhibition: Xanthine oxidase (XO) is a key enzyme in purine (B94841) metabolism, and its inhibition is a therapeutic strategy for managing hyperuricemia and gout. nih.gov Pyridine derivatives have been synthesized and evaluated as XO inhibitors. nih.govnih.gov One study reported a pyridine derivative with an IC₅₀ value of 0.394 ± 0.021 μM. nih.gov Docking studies of this compound revealed electrostatic interactions with Glu879 and Phe1009 residues in the XO active site. nih.gov Another study on 3-phenyl substituted pyridine derivatives identified compounds with potent dual inhibitory effects on both XO and uric acid transporter 1 (URAT1). nih.gov

Kinase Inhibition: While direct studies on this compound as a kinase inhibitor are not prominent, the substituted pyridine core is a well-established scaffold in the design of kinase inhibitors. nih.gov For instance, substituted pyridine derivatives have been developed as potent inhibitors of IRAK4, a key enzyme in inflammatory signaling pathways, with IC₅₀ values in the low nanomolar range. nih.gov The ability of the pyridine ring to participate in hydrogen bonding and π-π stacking interactions within the kinase active site is a key determinant of their inhibitory activity. nih.gov

In Vitro Cellular Target Engagement Studies

The translation of enzymatic inhibition to cellular effects is a critical step in evaluating the biological activity of a compound. In vitro studies on microbial and cancer cells provide insights into the potential of this compound and its analogs as antimicrobial and anticancer agents.

There is no specific information in the reviewed literature on the use of this compound as a biochemical probe for pathway elucidation.

The pyridine carboxamide scaffold is present in several antimicrobial agents. nih.govnih.gov A notable example is the identification of a pyridine carboxamide derivative, MMV687254, from the Pathogen Box library, which showed specific activity against Mycobacterium tuberculosis and Mycobacterium bovis BCG. asm.orgnih.gov This compound was found to be a prodrug that requires activation by the mycobacterial amidase AmiC. asm.orgnih.govresearchgate.net Mechanistic studies revealed that it inhibits M. tuberculosis growth in macrophages by inducing autophagy. asm.orgnih.govresearchgate.net The minimum inhibitory concentration (MIC) of MMV687254 against M. tuberculosis was reported to be in the range of 1.56–3.125 μM for various drug-resistant strains. asm.org Other studies have also reported the synthesis of pyridine carboxamide derivatives with broad-spectrum antibacterial activity against strains like S. aureus, E. coli, and P. aeruginosa. nih.gov

Interactive Data Table: Antimicrobial Activity of a Pyridine Carboxamide Derivative (MMV687254)

| Organism | Activity | MIC (µM) |

| Mycobacterium tuberculosis | Active (Bacteriostatic in liquid culture, Bactericidal in macrophages) | 1.56–3.125 (for drug-resistant strains) |

| Mycobacterium bovis BCG | Active | Not specified |

| Enterococcus faecalis | Inactive | Not specified |

| Staphylococcus aureus | Inactive | Not specified |

| Klebsiella pneumoniae | Inactive | Not specified |

| Acinetobacter baumannii | Inactive | Not specified |

| Pseudomonas aeruginosa | Inactive | Not specified |

| Escherichia coli | Inactive | Not specified |

| Data sourced from studies on the identification and optimization of a pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. asm.orgnih.gov |

Nitropyridine derivatives have demonstrated potential as anticancer agents. nih.gov In one study, a nitropyridine-linked 4-arylidenethiazolidin-4-one derivative showed high selectivity against MCF-7 breast cancer cells with an IC₅₀ of 6.41 μM. nih.gov Another derivative was active against HepG2 liver cancer cells with an IC₅₀ of 7.63 μM. nih.gov The presence of the nitro group in the pyridine ring is often associated with enhanced cytotoxic activity. nih.gov Furthermore, nicotinamide (B372718) derivatives, which share the pyridine carboxamide core, have been investigated as inhibitors of histone deacetylases (HDACs), a class of enzymes involved in cancer development. rsc.org One such derivative, compound 6b, exhibited potent inhibitory activity against HDAC3 with an IC₅₀ of 0.694 μM and displayed anti-proliferative activity against B16F10 melanoma cells with an IC₅₀ of 4.66 μM. rsc.org

Interactive Data Table: In Vitro Anticancer Activity of Nitropyridine and Nicotinamide Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) |

| Nitropyridine derivative 35a (R = OMe) | MCF-7 (Breast) | 6.41 |

| Nitropyridine derivative 35d (piperidine derivative) | HepG2 (Liver) | 7.63 |

| Nicotinamide derivative 6b | B16F10 (Melanoma) | 4.66 |

| Data sourced from studies on nitropyridines in the synthesis of bioactive molecules and nicotinamide derivatives as HDAC inhibitors. nih.govrsc.org |

Receptor Binding Studies and Ligand-Protein Interactions (Non-Cellular Context)

Inhibitors derived from "this compound" function by targeting the catalytic domain of PARP-1. nih.govnih.gov These inhibitors are designed to compete with the binding of nicotinamide adenine (B156593) dinucleotide (NAD+), the natural substrate for PARP-1, at the enzyme's active site. nih.govnih.gov The binding of these inhibitors is a non-covalent interaction within the nicotinamide-binding pocket of the PARP-1 catalytic domain.

The interaction between these inhibitors and PARP-1 is critical for their function. The DNA-binding domains of PARP-1 recognize DNA strand breaks, which triggers an allosteric change in the catalytic domain, increasing its affinity for NAD+ and initiating the synthesis of poly(ADP-ribose) (PAR) chains. mdpi.comresearchgate.net The inhibitors, by occupying the NAD+ binding site, prevent this catalytic activity.

The efficiency of this binding and the subsequent inhibition can be influenced by other proteins. For instance, the histone PARylation factor 1 (HPF1) has been shown to significantly increase the affinity of some PARP inhibitors for PARP-1. nih.gov This suggests a cooperative binding mechanism where the interaction is not solely dependent on the inhibitor and PARP-1 but can be modulated by other components of the DNA damage response machinery.

Table 1: Key Molecular Interactions in PARP-1 Inhibition

| Interacting Molecule | Binding Site on PARP-1 | Nature of Interaction | Consequence of Binding |

|---|---|---|---|

| PARP-1 Inhibitor | Catalytic Domain (Nicotinamide-binding pocket) | Competitive, Non-covalent | Prevents NAD+ binding, inhibits catalytic activity |

| NAD+ (Natural Substrate) | Catalytic Domain (Nicotinamide-binding pocket) | Non-covalent | Substrate for PAR chain synthesis |

| Damaged DNA | DNA-Binding Domains (Zinc Fingers) | Non-covalent | Allosteric activation of the catalytic domain |

| HPF1 | - | Protein-protein interaction | Modulates inhibitor affinity for PARP-1 |

Elucidation of Molecular Mechanisms of Action (MOA)

The molecular mechanism of action for PARP inhibitors derived from intermediates like "this compound" is twofold, centered on the concept of "catalytic inhibition" and "PARP trapping."

Firstly, by binding to the catalytic domain of PARP-1, these inhibitors directly block the synthesis of PAR chains. nih.govnih.gov This process, known as poly(ADP-ribosylation), is a crucial post-translational modification where PARP-1 uses NAD+ to create long chains of ADP-ribose on itself (auto-PARylation) and other target proteins. nih.govnih.gov These PAR chains act as a scaffold to recruit other DNA repair proteins to the site of damage. nih.gov By inhibiting PAR synthesis, the recruitment of the DNA repair machinery is stalled.

Secondly, and perhaps more critically for their therapeutic effect, these inhibitors lead to the "trapping" of PARP-1 on DNA. nih.gov After PARP-1 binds to a DNA break, it would normally synthesize PAR chains, leading to its auto-PARylation. This modification makes PARP-1 highly negatively charged, causing its electrostatic repulsion from the negatively charged DNA backbone and its subsequent dissociation. By preventing auto-PARylation, the inhibitors lock PARP-1 onto the DNA at the site of the lesion. nih.gov This PARP-DNA complex is a physical obstruction that can lead to the collapse of replication forks and the formation of more toxic DNA double-strand breaks, particularly in cancer cells with deficiencies in other DNA repair pathways like homologous recombination. researchgate.net Some inhibitors can also allosterically enhance the stability of the PARP-1-DNA complex, further contributing to the trapping mechanism. mdpi.com

Table 2: Mechanistic Steps of PARP-1 Inhibition

| Step | Description | Molecular Consequence |

|---|---|---|

| 1. Competitive Binding | The inhibitor occupies the NAD+ binding site in the PARP-1 catalytic domain. | Catalytic activity of PARP-1 is blocked. |

| 2. Inhibition of PAR Synthesis | The transfer of ADP-ribose units to target proteins is prevented. | Recruitment of DNA repair proteins via PAR chain signaling is halted. |

| 3. Prevention of Auto-PARylation | PARP-1 cannot modify itself with PAR chains. | The electrostatic repulsion mechanism for PARP-1 dissociation from DNA is disabled. |

| 4. PARP Trapping | The PARP-1/inhibitor complex remains bound to the DNA lesion. | Formation of a cytotoxic DNA lesion that can lead to cell death. |

Derivatization and Analog Development Strategies

Synthesis of Functionalized 6-Hydroxy-5-nitropyridine-3-carboxamide Analogs

The synthesis of functionalized analogs of this compound leverages a variety of established and innovative chemical transformations. The reactivity of the pyridine (B92270) ring, activated by the electron-withdrawing nitro group, alongside the functional handles of the hydroxyl and carboxamide groups, provides a versatile platform for structural diversification.

A primary route for modification involves the alkylation of the hydroxyl group at the 6-position to yield 6-alkoxy-5-nitropyridine-3-carboxamide derivatives. This transformation is typically achieved by treating the parent compound with an appropriate alkyl halide in the presence of a base. The choice of the alkylating agent allows for the introduction of a wide range of linear, branched, or cyclic alkyl groups, thereby influencing properties such as lipophilicity and steric bulk.

Furthermore, the aromatic pyridine core is amenable to cross-coupling reactions. For instance, palladium-catalyzed reactions like the Suzuki-Miyaura coupling can be employed to introduce aryl or heteroaryl substituents at specific positions, provided a suitable halo-precursor is available. While direct functionalization of the C-H bonds on the pyridine ring is challenging, the presence of activating groups can facilitate such transformations.

The carboxamide functional group itself is a prime site for modification. The parent 6-hydroxy-5-nitropyridine-3-carboxylic acid can be activated and coupled with a diverse array of amines to generate a library of amide derivatives. nih.govluxembourg-bio.comresearchgate.net Common coupling reagents for this purpose include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to enhance efficiency and minimize side reactions. nih.gov

A recent review highlights that the nitro group on a pyridine ring significantly activates the scaffold, making it more susceptible to nucleophilic attack and facilitating direct functionalization. researchgate.net This inherent reactivity can be exploited to introduce a variety of functional groups onto the pyridine core.

Introduction of Diverse Side Chains and Substituents for Targeted Modulation

The introduction of diverse side chains and substituents is a critical strategy for fine-tuning the properties of this compound analogs for specific applications. Each functional group on the scaffold can be systematically altered to modulate factors such as binding affinity to biological targets, solubility, and cell permeability.

Modification of the Carboxamide (R1): The amide nitrogen can be substituted with a wide range of moieties. By varying the amine component in the amide coupling reaction, an extensive array of side chains can be introduced. These can range from simple alkyl and aryl groups to more complex heterocyclic and polycyclic systems. For example, in the development of cannabinoid receptor 1 (CB1) antagonists based on a related 6-alkoxy-5-aryl-3-pyridinecarboxamide scaffold, various cyclic amines were coupled to the carboxylic acid to explore the structure-activity relationship. researchgate.netnih.gov

| R1 Substituent | Rationale for Introduction | Potential Impact |

| Alkyl Chains | Modulate lipophilicity and steric bulk. | Alter solubility and membrane permeability. |

| (Hetero)aryl Groups | Introduce aromatic interactions (e.g., pi-stacking). | Enhance binding affinity to target proteins. |

| Cyclic Amines | Constrain conformational flexibility. | Improve binding specificity and reduce off-target effects. |

| Functionalized Chains | Incorporate additional binding motifs or reactive handles. | Enable covalent modification or targeted delivery. |

| R2 Substituent (at 6-position) | Synthetic Approach | Potential Impact |

| Alkoxy Groups | Williamson ether synthesis (alkylation of the hydroxyl group). | Modulate lipophilicity and steric hindrance. |

| Aryloxy Groups | Nucleophilic aromatic substitution or coupling reactions. | Introduce extended aromatic systems. |

| N-Alkyl Groups (on pyridone tautomer) | Direct N-alkylation of the pyridone. nih.govresearchgate.net | Alter hydrogen bonding capacity and solubility. |

Conjugation Strategies for Biochemical Probes and Material Science Applications

The functional handles on the this compound scaffold can be utilized for conjugation to other molecules, leading to the development of biochemical probes and advanced materials. These strategies often involve the introduction of a reactive group that can selectively form a covalent bond with a target molecule.

For use as biochemical probes , a common approach is to append a reporter group, such as a fluorophore or a biotin (B1667282) tag. This can be achieved by incorporating a linker with a reactive functional group (e.g., an alkyne or azide (B81097) for click chemistry, or a maleimide (B117702) for reaction with thiols) into one of the side chains. For example, a carboxylic acid could be introduced at the terminus of an alkoxy chain at the 6-position, which can then be coupled to an amine-containing fluorescent dye.

In material science , the pyridine-based scaffold can be incorporated into larger polymeric structures or attached to solid supports. The carboxamide or a derivatized side chain can serve as the point of attachment. For instance, polymerization could be initiated from a suitable functional group on the scaffold, or the molecule could be grafted onto a surface to modify its properties.

Libraries of Nitropyridine-Carboxamide Derivatives for High-Throughput Screening

The development of diverse compound libraries is essential for modern drug discovery and materials science research. High-throughput screening (HTS) allows for the rapid evaluation of thousands of compounds to identify those with desired activities. nih.gov The this compound scaffold is well-suited for the construction of such libraries due to the multiple points for diversification.

The synthesis of these libraries often employs combinatorial chemistry principles and parallel synthesis techniques. By systematically combining a set of building blocks at each point of diversification, a large and structurally diverse library of compounds can be generated. For example, a library could be constructed by reacting a small set of 6-hydroxy-5-nitropyridine-3-carboxylic acid precursors with a large and diverse collection of amines.

The design of these libraries is often guided by computational methods to ensure chemical diversity and to select for compounds with drug-like properties. The resulting libraries of nitropyridine-carboxamide derivatives can then be screened in a variety of assays to identify hits for further optimization.

| Diversification Point | Building Blocks | Example Library Size (Illustrative) |

| Carboxamide (R1) | 100 different amines | 10 (R2) x 100 (R1) = 1,000 compounds |

| 6-Position (R2) | 10 different alkyl halides |

This systematic approach to derivatization and library generation, grounded in the principles of medicinal and synthetic chemistry, is crucial for unlocking the full potential of the this compound scaffold in a wide range of scientific endeavors.

Future Research Directions and Unexplored Avenues

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

ML algorithms can be trained on large datasets of known inhibitors and their biological activities to build predictive models. mdpi.com These models can then screen virtual libraries of compounds to identify novel derivatives of 6-Hydroxy-5-nitropyridine-3-carboxamide with a higher probability of success, significantly reducing the time and cost associated with traditional screening methods. nih.govmdpi.com Furthermore, generative AI models can design entirely new molecules based on the core scaffold of this compound, exploring a much wider chemical space than is possible through manual design. researchgate.net

Table 1: Potential Applications of AI/ML in the Development of this compound Analogs

| AI/ML Application | Description | Potential Outcome |

| Virtual Screening | Use of ML models to screen large compound libraries for potential hits against a specific target. | Rapid identification of new derivatives with high binding affinity. mdpi.com |

| De Novo Drug Design | Generative models create novel molecular structures with desired properties. | Discovery of patentable analogs with improved efficacy and safety profiles. nih.gov |

| ADMET Prediction | AI algorithms predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of new compounds. | Early deselection of candidates with poor pharmacokinetic properties, reducing late-stage failures. mdpi.com |

| QSAR Modeling | Quantitative Structure-Activity Relationship models built with ML can predict the biological activity of new compounds. | Guided optimization of the lead compound to enhance potency and selectivity. mdpi.com |

Exploration of Novel Synthetic Methodologies and Sustainable Chemistry Approaches

The development of green and sustainable synthetic routes is a growing priority in chemical research. nih.gov Future work on this compound should focus on creating more environmentally friendly and efficient synthesis methods. This could involve exploring one-pot multicomponent reactions, using greener solvents, or developing catalytic processes that minimize waste and energy consumption. researchgate.net

Microwave-assisted synthesis, for instance, has been shown to be a valuable tool in green chemistry, often leading to shorter reaction times, higher yields, and purer products for pyridine (B92270) derivatives. nih.gov Investigating such techniques for the synthesis of this compound and its analogs could offer significant advantages over conventional methods. nih.gov Additionally, the use of reusable catalysts, such as activated fly ash, could further enhance the sustainability of the synthetic process. bhu.ac.in

Table 2: Comparison of Synthetic Approaches for Pyridine Derivatives

| Synthetic Method | Traditional Approach | Sustainable (Green) Approach |

| Solvents | Often uses hazardous organic solvents. | Employs water, ethanol (B145695), or solvent-free conditions. researchgate.net |

| Catalysts | May use stoichiometric, non-reusable reagents. | Focuses on reusable, non-toxic catalysts. bhu.ac.in |

| Energy | Typically relies on conventional heating methods. | Utilizes energy-efficient techniques like microwave irradiation. nih.gov |

| Efficiency | Often involves multiple steps with purification at each stage. | Aims for one-pot, multicomponent reactions to improve atom economy. nih.gov |

| Byproducts | Can generate significant amounts of chemical waste. | Designed to minimize waste and harmful byproducts. |

Advanced Computational Modeling for Complex Biological Systems Interactions

While initial docking studies provide valuable insights, more advanced computational modeling is needed to understand how this compound interacts with its biological targets within a dynamic cellular environment. Techniques like molecular dynamics (MD) simulations can predict the behavior of the compound-target complex over time, offering a more realistic picture of the binding stability and the key interactions involved. nih.govresearchgate.net

These simulations can help to elucidate the precise mechanism of action and identify potential resistance mutations. Furthermore, quantum mechanics/molecular mechanics (QM/MM) methods can be applied to study the electronic details of the binding event, which is particularly important for understanding enzyme inhibition. This deeper computational analysis can guide the rational design of next-generation inhibitors with superior properties. nih.gov

Development as Advanced Chemical Biology Tools and Biochemical Reagents

Beyond its direct therapeutic potential, this compound and its derivatives can be developed into valuable chemical biology tools. sigmaaldrich.com By attaching fluorescent tags or biotin (B1667282) labels, these compounds can be transformed into chemical probes to study the localization, dynamics, and interactions of their target proteins within living cells. sigmaaldrich.com

Such probes would be instrumental in target validation and in exploring the broader biological roles of the target protein. Additionally, radiolabeled versions of the compound could be synthesized for use in positron emission tomography (PET) imaging, which would allow for non-invasive visualization and quantification of the target protein in preclinical models and potentially in human subjects. nih.gov The development of these advanced reagents would significantly contribute to our understanding of the underlying biology and the therapeutic potential of targeting this pathway. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products